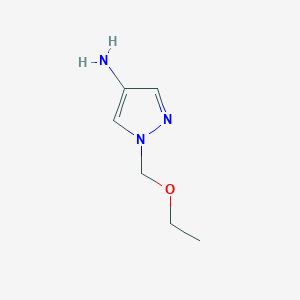![molecular formula C15H11ClN4O2S B6267369 N2-[1-(4-chlorophenyl)-1H-pyrazol-3-yl]thiophene-2,5-dicarboxamide CAS No. 2413900-15-7](/img/no-structure.png)
N2-[1-(4-chlorophenyl)-1H-pyrazol-3-yl]thiophene-2,5-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N2-[1-(4-chlorophenyl)-1H-pyrazol-3-yl]thiophene-2,5-dicarboxamide (N2-CPT-2,5-DCA) is an organic compound belonging to the class of thiophenes. It is a small molecule that has recently been studied for its potential applications in scientific research. In particular, it has been studied for its ability to modulate the activities of enzymes and receptors, as well as its potential to act as an inhibitor of certain biochemical processes.
科学研究应用
N2-CPT-2,5-DCA has been studied for its potential applications in scientific research. In particular, it has been studied for its ability to modulate the activities of enzymes and receptors, as well as its potential to act as an inhibitor of certain biochemical processes. For example, N2-CPT-2,5-DCA has been shown to inhibit the enzyme tyrosinase, which is involved in the biosynthesis of melanin. Additionally, N2-CPT-2,5-DCA has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
作用机制
N2-CPT-2,5-DCA has been shown to act as an inhibitor of certain biochemical processes by acting as an allosteric modulator of enzymes and receptors. This means that it binds to a specific site on the enzyme or receptor and alters its conformation, which in turn affects its activity. For example, N2-CPT-2,5-DCA has been shown to bind to the active site of the enzyme tyrosinase, which prevents the enzyme from catalyzing the reaction that produces melanin.
Biochemical and Physiological Effects
N2-CPT-2,5-DCA has been studied for its potential biochemical and physiological effects. In particular, it has been studied for its ability to modulate the activities of enzymes and receptors, as well as its potential to act as an inhibitor of certain biochemical processes. For example, N2-CPT-2,5-DCA has been shown to inhibit the enzyme tyrosinase, which is involved in the biosynthesis of melanin. Additionally, N2-CPT-2,5-DCA has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
实验室实验的优点和局限性
N2-CPT-2,5-DCA has several advantages and limitations when used in laboratory experiments. One advantage is that it is a small molecule, which makes it easier to synthesize and handle in the laboratory. Additionally, it has been shown to have a high affinity for enzymes and receptors, which makes it a useful tool for studying the effects of these molecules. However, one limitation is that it is not very stable in solution, which can make it difficult to use in long-term experiments.
未来方向
N2-CPT-2,5-DCA has recently been studied for its potential applications in scientific research, and there are several potential future directions for this compound. One potential direction is to further explore its ability to modulate the activities of enzymes and receptors. Additionally, it could be studied for its potential to act as an inhibitor of other biochemical processes, such as the breakdown of other neurotransmitters. Furthermore, it could be studied for its potential to act as an inhibitor of cancer cell growth or as an anti-inflammatory drug. Finally, it could be studied for its potential to act as a delivery system for other drugs or molecules.
合成方法
N2-CPT-2,5-DCA can be synthesized from commercially available starting materials (4-chlorophenyl-1H-pyrazol-3-amine and thiophene-2,5-dicarboxylic acid) via a condensation reaction. This reaction involves the formation of an amide bond between the carboxylic acid group of the thiophene-2,5-dicarboxylic acid and the amine group of the 4-chlorophenyl-1H-pyrazol-3-amine. The reaction is carried out in an aqueous solution of sodium hydroxide at a temperature of 90°C. The reaction is complete within 1 hour, and the product is isolated as a white solid.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N2-[1-(4-chlorophenyl)-1H-pyrazol-3-yl]thiophene-2,5-dicarboxamide involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form 1-(4-chlorophenyl)-3-oxobutane-1,2-diamine. This intermediate is then reacted with thiophene-2,5-dicarboxylic acid to form the final product.", "Starting Materials": [ "4-chlorophenylhydrazine", "ethyl acetoacetate", "thiophene-2,5-dicarboxylic acid" ], "Reaction": [ "Step 1: 4-chlorophenylhydrazine is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 1-(4-chlorophenyl)-3-oxobutane-1,2-diamine.", "Step 2: The intermediate 1-(4-chlorophenyl)-3-oxobutane-1,2-diamine is then reacted with thiophene-2,5-dicarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form N2-[1-(4-chlorophenyl)-1H-pyrazol-3-yl]thiophene-2,5-dicarboxamide.", "Step 3: The final product is purified by recrystallization or column chromatography." ] } | |
| 2413900-15-7 | |
分子式 |
C15H11ClN4O2S |
分子量 |
346.8 |
纯度 |
93 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



